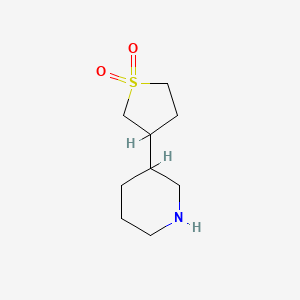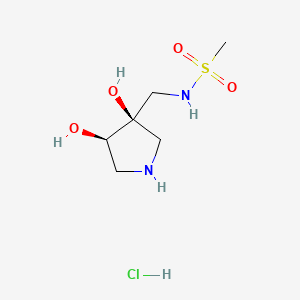
Benzyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalamido-a-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalamido-a-D-glucopyranoside is a complex carbohydrate derivative. This compound is primarily used as a building block in the synthesis of glycosaminoglycans, which are essential components in various biological processes . It is characterized by its unique structure, which includes multiple benzyl and benzylidene groups, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalamido-a-D-glucopyranoside typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of a glucopyranoside derivative, followed by the introduction of benzyl and benzylidene groups. The phthalamido group is then introduced to protect the amino group. The reaction conditions often involve the use of solvents like chloroform and reagents such as benzyl chloride and phthalic anhydride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing large-scale reactors for the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalamido-a-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove protective groups or reduce specific functional groups.
Substitution: This reaction involves replacing one functional group with another, often using reagents like N-bromosuccinimide (NBS) for bromination.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substituting agents: Such as NBS for bromination or other halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
Benzyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalamido-a-D-glucopyranoside has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Benzyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalamido-a-D-glucopyranoside involves its role as a precursor in the synthesis of glycosaminoglycans. These molecules are essential for various biological functions, including cell signaling, structural integrity, and molecular recognition. The compound interacts with specific enzymes and pathways to facilitate the formation of these complex carbohydrates .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl 2-acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside: Another carbohydrate derivative with similar protective groups and applications.
4-Methoxyphenyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-phthalimido-beta-D-glucopyranoside: A compound with a similar structure but different substituents, used in similar synthetic applications.
Uniqueness
Benzyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalamido-a-D-glucopyranoside is unique due to its specific combination of protective groups and its role as a versatile building block in the synthesis of glycosaminoglycans. Its structure allows for various modifications, making it a valuable intermediate in both research and industrial applications .
Propiedades
IUPAC Name |
2-[2-phenyl-6,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H31NO7/c37-32-26-18-10-11-19-27(26)33(38)36(32)29-31(39-20-23-12-4-1-5-13-23)30-28(22-41-34(43-30)25-16-8-3-9-17-25)42-35(29)40-21-24-14-6-2-7-15-24/h1-19,28-31,34-35H,20-22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIKJQYGONYODK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6)OC(O1)C7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H31NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-[1-[4-(cyclopropanecarbonyl)phenoxy]propyl]-1,2,4-oxadiazol-3-yl]-2-fluoro-N-(1-hydroxypropan-2-yl)benzamide](/img/structure/B12312283.png)

![1-[(Piperazin-1-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride](/img/structure/B12312287.png)
![5-Chloro-3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazole](/img/structure/B12312289.png)
![6-Amino-2-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-methyl-5-[2-(trifluoromethyl)pyridin-3-yl]sulfanylpyrimidin-4-one](/img/structure/B12312293.png)



![3-[(Prop-2-yn-1-yl)carbamoyl]benzoic acid](/img/structure/B12312314.png)
![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2',18'-dione](/img/structure/B12312322.png)



